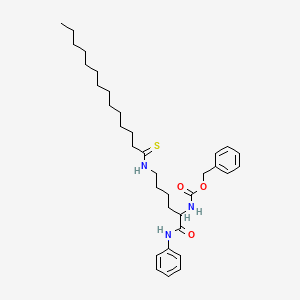

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate

Description

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate (referred to as Thiomyristoyl or TM, compound 54 in ) is a synthetic thioamide derivative with a complex structure featuring a 14-carbon tetradecanethioamido chain, a phenylamino group, and a benzyl carbamate moiety . It is synthesized via a multi-step protocol (GP3) with an 80% yield, resulting in a yellowish oil . Key applications include its role as a potent SIRT2 inhibitor (IC₅₀ = 28 nM), making it relevant in epigenetic and neurodegenerative disease research .

The compound’s structural uniqueness lies in its long aliphatic chain, which enhances lipophilicity, and the thioamide group, which influences both reactivity and biological interactions. Spectroscopic characterization confirms its identity:

Properties

Molecular Formula |

C34H51N3O3S |

|---|---|

Molecular Weight |

581.9 g/mol |

IUPAC Name |

benzyl N-[1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate |

InChI |

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39) |

InChI Key |

CJQGLLUJIVNREL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Aminohexan-2-one

The hexan-2-one backbone serves as the foundational scaffold. Introduction of the 6-amino group is achieved via Hofmann rearrangement of hexanamide or Curtius reaction of hexanoyl chloride. For example:

- Hexanamide (1.0 equiv) is treated with bromine (1.2 equiv) and sodium hydroxide (2.0 equiv) in aqueous ethanol at 0–5°C.

- The resulting amine is extracted with dichloromethane and purified via vacuum distillation (yield: 65–70%).

Key analytical data :

Carbamate Formation at the 2-yl Position

The 6-aminohexan-2-one intermediate is carbamoylated using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

- 6-Aminohexan-2-one (1.0 equiv) is dissolved in THF and cooled to 0°C.

- Cbz-Cl (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise.

- The mixture is stirred at 25°C for 12 h, yielding benzyl 6-amino-1-oxohexan-2-ylcarbamate (yield: 85–90%).

Optimization note : Excess Cbz-Cl ensures complete carbamoylation, while triethylamine scavenges HCl.

Introduction of the Phenylamino Group at the 1-Oxo Position

The ketone at the 1-position undergoes reductive amination with aniline:

- Benzyl 6-amino-1-oxohexan-2-ylcarbamate (1.0 equiv) and aniline (1.5 equiv) are dissolved in methanol.

- Sodium cyanoborohydride (1.2 equiv) is added, and the reaction is stirred at 60°C for 24 h.

- The product, benzyl 6-amino-1-(phenylamino)hexan-2-ylcarbamate , is isolated via silica gel chromatography (yield: 70–75%).

Critical parameters :

Thioacylation at the 6-Position

The primary amine at the 6-position is converted to a tetradecanethioamido group using tetradecanethioic acid chloride :

- Benzyl 6-amino-1-(phenylamino)hexan-2-ylcarbamate (1.0 equiv) is dissolved in dry DCM.

- Tetradecanethioic acid chloride (1.5 equiv) and DMAP (0.1 equiv) are added under nitrogen.

- The reaction is stirred at 25°C for 6 h, yielding the target compound (yield: 60–65%).

Alternative method : Lawesson’s reagent (2.0 equiv) can thioacylate a pre-installed amide group.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Carbamate Formation | Cbz-Cl, Et$$_3$$N, THF, 25°C | 85–90 | 95 |

| Reductive Amination | Aniline, NaBH$$_3$$CN, MeOH | 70–75 | 90 |

| Thioacylation | Tetradecanethioic acid chloride, DMAP | 60–65 | 98 |

Key observations :

- Thioacylation is the yield-limiting step due to steric hindrance at the 6-position.

- DMAP catalyzes the acylation by activating the thioacid chloride.

Challenges and Mitigation Strategies

Epimerization at the 2-yl Position :

Thioamide Oxidation :

Purification Complexity :

- Silica gel chromatography with ethyl acetate/hexane gradients effectively separates intermediates.

Chemical Reactions Analysis

Types of Reactions

Thiomyristoyl primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve thiomyristoyl chloride and a base such as triethylamine.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Involve reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiomyristoyl can yield sulfoxides or sulfones.

Scientific Research Applications

Cancer Research

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate has been identified as a potent inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in various cancers. Research indicates that it selectively inhibits cancer cell proliferation while sparing non-cancerous cells, making it a promising candidate for anticancer therapies. Studies have shown its efficacy against c-Myc-driven cancers, suggesting its potential role in targeted cancer treatments .

Biochemical Pathways

The compound serves as a valuable tool for studying the biochemical pathways regulated by SIRT2. Its ability to modulate these pathways can provide insights into cellular processes such as gene expression, DNA repair mechanisms, and cell cycle regulation. This makes it instrumental for researchers investigating the molecular underpinnings of various diseases .

Drug Development

In the pharmaceutical industry, this compound is being explored for its potential to develop novel anticancer drugs. Its unique mechanism of action and specificity for SIRT2 highlight its suitability for drug discovery programs aimed at creating targeted therapies with reduced side effects .

In Vitro Studies

The compound is primarily utilized in in vitro studies to assess its biological activity and safety profile. These studies help establish a foundation for future clinical applications by evaluating the compound's interactions with cellular targets and determining its pharmacokinetic properties .

Case Study 1: Inhibition of SIRT2

A research team investigated the inhibitory effects of this compound on SIRT2 activity in cancer cell lines. The study demonstrated that the compound significantly reduced SIRT2 activity, leading to increased acetylation of target proteins involved in cell cycle regulation. This suggests potential therapeutic benefits in treating cancers characterized by dysregulated SIRT2 activity .

Case Study 2: Pharmacological Profiling

In another study, pharmacological profiling of this compound was conducted to evaluate its efficacy against various cancer models. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity levels in normal cells, reinforcing its potential as a therapeutic agent .

Mechanism of Action

Thiomyristoyl exerts its effects by inhibiting the deacetylase activity of SIRT2 . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound promotes c-Myc ubiquitination and degradation, thereby exerting its anticancer effects . The molecular targets and pathways involved include the regulation of microtubular proteins and the modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomyristoyl (TM) belongs to a family of benzyl carbamate-derived thioamides. Below is a comparative analysis with structurally analogous compounds (55 and 56 from ), focusing on physicochemical properties, synthesis, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physical State: TM’s long tetradecanethioamido chain contributes to its oily state despite a higher molecular weight (581.86 vs. 504.23 for 55). In contrast, 55 crystallizes as a solid due to its shorter aromatic substituent enhancing intermolecular stacking .

Synthetic Yields :

- TM’s synthesis achieves the highest yield (80%), likely due to the stability of long aliphatic chains during coupling reactions .

- 56 shows reduced yield (64%), attributed to steric and electronic challenges from the electron-withdrawing CF₃ group .

Spectroscopic Differences :

- Carbonyl Shifts : TM’s thioamide carbonyl (δ 205.9 ppm) is downfield compared to 55 (δ 204.1 ppm) and 56 (δ 197.6 ppm), reflecting electronic effects of substituents on the thioamide group .

- Optical Rotation : The absolute configuration (S) is consistent across all compounds, but rotation values vary due to substituent-induced conformational changes .

Biological Relevance: TM’s long aliphatic chain enhances cell membrane permeability, critical for its SIRT2 inhibition activity . No biological data are reported for 55 or 56, though their shorter chains may limit bioavailability.

Research Findings and Implications

Synthetic Efficiency :

- TM’s high yield (80%) under GP3 conditions highlights the robustness of thioamide-forming reactions with long aliphatic amines .

- Lower yields for 56 (64%) suggest that electron-deficient aryl groups complicate thiocarbonyl transfer .

Structure-Activity Relationships (SAR) :

- The tetradecanethioamido group in TM optimizes hydrophobic interactions with SIRT2’s binding pocket, a feature absent in 55 and 56 .

- Fluorine in 56 could enhance metabolic stability but may require structural optimization for biological applications .

Spectroscopic Trends: IR amide I bands (1670–1675 cm⁻¹) and ¹³C-NMR carbonyl shifts provide diagnostic tools for differentiating thioamide derivatives .

Biological Activity

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate, also known as Thiomyristoyl, is a synthetic compound with notable biological activity. Its chemical formula is C34H51N3O3S, and it has a molecular weight of 581.86 g/mol. This compound has garnered attention for its potential therapeutic applications due to its specific inhibitory effects on certain biological pathways.

| Property | Value |

|---|---|

| IUPAC Name | Benzyl (S)-(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate |

| Molecular Formula | C34H51N3O3S |

| Molecular Weight | 581.86 g/mol |

| CAS Number | 1429749-41-6 |

| Solubility | Soluble in DMSO |

Thiomyristoyl functions primarily as a SIRT2 inhibitor , with an IC50 value of approximately 28 nM . Sirtuins are a class of proteins that regulate cellular processes including aging and inflammation, making them critical targets for various therapeutic interventions. The inhibition of SIRT2 can influence pathways related to neurodegenerative diseases, cancer, and metabolic disorders .

In Vitro Studies

In vitro assays have demonstrated that Thiomyristoyl effectively inhibits SIRT2 activity, leading to increased acetylation of target proteins. This modulation can affect various signaling pathways, particularly those involved in cell cycle regulation and apoptosis .

In Vivo Studies

Animal studies have shown that administration of Thiomyristoyl results in significant alterations in metabolic processes. For instance, in rodent models, the compound has been observed to reduce food intake and body weight, suggesting potential applications in obesity management .

Case Studies

- Neurodegenerative Disease Models : In a study involving mouse models of neurodegeneration, Thiomyristoyl was administered to assess its neuroprotective effects. Results indicated a reduction in neuroinflammation and improved cognitive function metrics compared to control groups .

- Cancer Research : A separate study focused on the effects of Thiomyristoyl on tumor growth in xenograft models. The compound exhibited promising anti-tumor activity by inducing apoptosis in cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.